molecular formula C7H12N2 B6230189 5-methylpiperidine-3-carbonitrile, Mixture of diastereomers CAS No. 1374744-16-7

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers

Cat. No.: B6230189
CAS No.: 1374744-16-7
M. Wt: 124.18 g/mol
InChI Key: KLKXWOZRCZWLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, is a chemical compound with the molecular formula C7H12N2. It is a mixture of stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, typically involves the reaction of 5-methylpiperidine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then quenched with water, and the organic layer is separated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound, can be scaled up by using larger reaction vessels and automated systems to control the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically obtained in high purity through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst to yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methylpiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-methylpiperidine-3-amine: Similar structure but with an amino group instead of a nitrile group.

    5-methylpiperidine-3-alcohol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The mixture of diastereomers also provides a range of stereochemical configurations, which can influence its interactions with biological targets and its overall properties.

Properties

CAS No.

1374744-16-7

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

5-methylpiperidine-3-carbonitrile

InChI

InChI=1S/C7H12N2/c1-6-2-7(3-8)5-9-4-6/h6-7,9H,2,4-5H2,1H3

InChI Key

KLKXWOZRCZWLNA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.